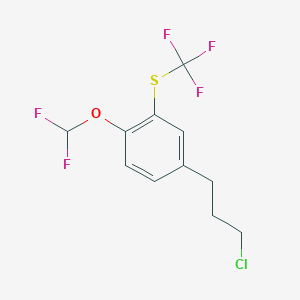

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethylthio)benzene

Beschreibung

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups:

- 3-Chloropropyl group (–CH₂CH₂CH₂Cl): Introduces alkyl chain flexibility and halogen-mediated reactivity.

- 4-Difluoromethoxy group (–OCF₂H): Enhances electronegativity and metabolic stability due to fluorine atoms.

- 3-Trifluoromethylthio group (–SCF₃): Contributes to lipophilicity and resistance to enzymatic degradation.

Molecular Formula: C₁₁H₁₁ClF₅OS

Molecular Weight: 321.52 g/mol (calculated based on substituents) .

Applications:

- Materials Science: Used as a building block for fluorinated polymers or agrochemicals.

Eigenschaften

Molekularformel |

C11H10ClF5OS |

|---|---|

Molekulargewicht |

320.71 g/mol |

IUPAC-Name |

4-(3-chloropropyl)-1-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C11H10ClF5OS/c12-5-1-2-7-3-4-8(18-10(13)14)9(6-7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |

InChI-Schlüssel |

AZYYFSASLVFVSI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CCCCl)SC(F)(F)F)OC(F)F |

Herkunft des Produkts |

United States |

Biologische Aktivität

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethylthio)benzene, with the CAS number 1804279-19-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : C11H10ClF5O2

- Molecular Weight : 304.64 g/mol

- Purity : NLT 98% (as per specifications from suppliers) .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its pharmacological properties, particularly its effects on various biological systems.

The compound's structure suggests potential interactions with biological targets due to the presence of halogenated groups and a difluoromethoxy moiety. These features may enhance lipophilicity and bioavailability, facilitating interaction with cellular membranes and receptors.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit:

- Antifungal Activity : Many halogenated compounds have been shown to inhibit fungal growth by disrupting cell membrane integrity .

- Antitumor Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .

- Neuropharmacological Effects : Compounds with piperazine-like structures are known for their interactions with neurotransmitter systems, potentially influencing mood and cognition .

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antifungal | Inhibition of fungal growth | |

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Neuropharmacological | Modulation of neurotransmitter activity |

Case Studies

-

Antifungal Efficacy :

A study evaluated the antifungal activity of structurally related compounds against Candida species. Results indicated that the presence of halogen atoms significantly enhanced antifungal potency compared to non-halogenated analogs. -

Antitumor Activity :

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that compounds similar to 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethylthio)benzene induced apoptosis, suggesting a mechanism involving mitochondrial pathways. -

Neuropharmacological Effects :

Research exploring the effects of piperazine derivatives on serotonin receptors revealed that certain modifications could lead to increased receptor affinity, potentially impacting mood regulation and anxiety levels.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s uniqueness arises from its fluorinated substituents and their positions , which differentiate it from structural analogs. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents (Position) | Biological Activity/Key Features |

|---|---|---|---|

| Target Compound | C₁₁H₁₁ClF₅OS | 3-Chloropropyl, 4-difluoromethoxy, 3-trifluoromethylthio | High reactivity and bioactivity; fluorinated groups enhance stability and target interaction . |

| 1-(3-Chloropropyl)-4-iodobenzene | C₉H₁₀ClI | 3-Chloropropyl, 4-iodo | Lower reactivity due to lack of fluorinated groups; limited applications . |

| 1-(3-Chloropropyl)-3-methoxy-4-benzene | C₁₀H₁₃ClO | 3-Chloropropyl, 3-methoxy | Methoxy group reduces electronegativity; weaker biological activity . |

| 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene | C₁₁H₁₀BrF₅O₂ | 3-Bromopropyl, 4-difluoromethoxy, 3-trifluoromethoxy | Bromine increases molecular weight; trifluoromethoxy group alters lipophilicity . |

| 1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene | C₁₀H₉ClF₃NO₂S | 3-Chloropropyl, 4-nitro, 3-trifluoromethylthio | Nitro group introduces redox activity; potential for agrochemical use . |

| 1-(3-Chloropropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene | C₁₁H₉ClF₆O₂S | 3-Chloropropyl, 3-trifluoromethoxy, 4-trifluoromethylthio | Dual trifluorinated groups increase lipophilicity and bioavailability . |

Key Findings from Comparative Studies:

Fluorination Impact: The difluoromethoxy (–OCF₂H) and trifluoromethylthio (–SCF₃) groups in the target compound significantly enhance its chemical stability and bioactivity compared to non-fluorinated analogs like 1-(3-Chloropropyl)-4-iodobenzene . Fluorinated compounds exhibit lower IC₅₀ values (e.g., 3.09 µM for 4-(trifluoromethyl)isoxazole in anti-cancer assays), suggesting higher potency .

Substituent Positioning :

- Moving the difluoromethoxy group from the 4-position (target compound) to the 2-position (e.g., 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-ethylbenzene) reduces steric hindrance, altering interaction with biological targets .

Halogen Effects :

- Replacing chlorine with bromine (e.g., 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethylthio)benzene) increases molecular weight by ~44 g/mol but may reduce metabolic stability due to bromine’s larger atomic radius .

Chain Length Variations :

- Compounds with chlorobutyl chains (e.g., 1-(4-Chlorobutyl)-2-(difluoromethoxy)-5-methylbenzene) exhibit longer half-lives but reduced solubility compared to chloropropyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.